Aldehyde Dehydrogenase (ALDH) Inhibition Profile: 1,2-Dihydroxy-3,5-diformylbenzene vs. IGUANA-1 and DEAB
1,2-Dihydroxy-3,5-diformylbenzene demonstrates a distinct inhibition profile against the aldehyde dehydrogenase (ALDH) family of enzymes, a key target in cancer stem cell research. Compared to the selective ALDH1B1 inhibitor IGUANA-1 (IC50 = 30 nM) and the pan-ALDH inhibitor DEAB (IC50 = 1.2 µM for ALDH1B1), this compound exhibits intermediate potency and a different selectivity spectrum [1]. Its IC50 values of 95 nM for ALDH1B1, 65 nM for ALDH1A2, and 130 nM for ALDH1A1 indicate a unique polypharmacology that is not matched by the more selective IGUANA-1 or the less potent DEAB [2].
| Evidence Dimension | ALDH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | ALDH1B1: 95 nM; ALDH1A2: 65 nM; ALDH1A1: 130 nM |
| Comparator Or Baseline | IGUANA-1: ALDH1B1 = 30 nM; DEAB: ALDH1B1 = 1.2 µM (1,200 nM) |
| Quantified Difference | Target is 3.2-fold less potent than IGUANA-1 but 12.6-fold more potent than DEAB for ALDH1B1. |
| Conditions | Recombinant human ALDH enzymes expressed in E. coli, assessed by reduction in dehydrogenase activity. |
Why This Matters
This compound offers a unique ALDH inhibition profile that is distinct from both highly selective and non-selective inhibitors, making it a valuable tool for probing ALDH biology where polypharmacology is desired.
- [1] BindingDB. (2025). BDBM50236909: CHEMBL4090473. University of California, San Diego. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236909 View Source
- [2] TargetMol. (2025). IGUANA-1 free base (STL5-T-0057). Retrieved from https://www.targetmol.cn/compound/IGUANA-1 free base View Source
